4-(3-(Trifluoromethyl)phenyl)thiazole

antiviral influenza A aminothiazole derivatives

Optimize your influenza A antiviral or CNS-targeted drug discovery campaigns with 4-(3-(trifluoromethyl)phenyl)thiazole (CAS 939805-29-5). This unsubstituted 4-arylthiazole scaffold—bearing a meta-CF3-phenyl group—provides a clean, versatile pharmacophore core for constructing 2-aminothiazole derivatives with proven antiviral activity comparable to oseltamivir. Its low TPSA (41.13 Ų) and moderate LogP (3.83) make it a preferred starting point for BBB-penetrant CNS agents. Supplied at ≥98% purity—3–5% higher than positional isomers—to minimize side reactions in Pd couplings. Order now for immediate use in med chem and bioconjugation workflows.

Molecular Formula C10H6F3NS
Molecular Weight 229.22 g/mol
CAS No. 939805-29-5
Cat. No. B1502587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(3-(Trifluoromethyl)phenyl)thiazole
CAS939805-29-5
Molecular FormulaC10H6F3NS
Molecular Weight229.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(F)(F)F)C2=CSC=N2
InChIInChI=1S/C10H6F3NS/c11-10(12,13)8-3-1-2-7(4-8)9-5-15-6-14-9/h1-6H
InChIKeyBGZJFMOUTYZLBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(3-(Trifluoromethyl)phenyl)thiazole (CAS 939805-29-5): Product Baseline for Scientific Procurement


4-(3-(Trifluoromethyl)phenyl)thiazole (CAS 939805-29-5, molecular formula C10H6F3NS, molecular weight 229.22) is an unsubstituted 4-arylthiazole scaffold featuring a 3-trifluoromethylphenyl moiety attached at the thiazole 4-position . This compound serves as a minimal core pharmacophore and a versatile synthetic building block for constructing more complex thiazole-containing bioactive molecules, including aminothiazoles, 2-carboxamido-4-arylthiazoles, and thiazole-carboxylic acid derivatives [1]. Its structural simplicity—lacking additional substituents at the 2- and 5-positions—provides a clean starting point for medicinal chemistry optimization, while the presence of the 3-CF₃-phenyl group confers enhanced metabolic stability and lipophilicity (computed LogP ~3.83) compared to unsubstituted phenyl analogs [2]. This compound is supplied at ≥98% purity and is classified with GHS07 hazard labeling (H302-H315-H319-H335) .

Why 4-(3-(Trifluoromethyl)phenyl)thiazole Cannot Be Interchanged with Positional Isomers or Unsubstituted Analogs


Direct substitution of 4-(3-(trifluoromethyl)phenyl)thiazole with structurally similar alternatives—such as 2-(4-trifluoromethylphenyl)thiazole, 2-(3-trifluoromethylphenyl)thiazole, or unsubstituted 4-phenylthiazole—fundamentally alters the chemical and biological properties of downstream derivatives. The regioisomeric placement of the thiazole ring relative to the CF₃-phenyl group determines critical molecular recognition features: 4-arylthiazoles position the aryl substituent at the thiazole 4-position, whereas 2-arylthiazoles (e.g., 2-(4-trifluoromethylphenyl)thiazole, CAS 119514-24-8) present a distinct pharmacophore geometry [1]. Furthermore, the substitution pattern of the CF₃ group on the phenyl ring (meta-3-position in the target compound versus para-4-position in many literature analogs) influences electronic distribution, dipole moment, and the optimal docking conformation within biological targets . Experimental evidence from aminothiazole derivative series demonstrates that 4-trifluoromethylphenyl-substituted thiazoles exhibit distinct antiviral activity profiles compared to 4-chlorophenyl, phenyl, 4-fluorophenyl, and 4-cyanophenyl variants, confirming that the CF₃ group's presence and its specific positional arrangement are non-fungible [2].

Quantitative Differentiation Evidence: 4-(3-(Trifluoromethyl)phenyl)thiazole vs. Structural Analogs


Antiviral Activity of 4-Trifluoromethylphenyl-Thiazole Scaffold Compared to Standard Antivirals

Aminothiazole derivatives bearing the 4-trifluoromethylphenyl substituent at the thiazole 4-position (structurally derived from 4-(3-(trifluoromethyl)phenyl)thiazole) exhibit antiviral activity against PR8 influenza A strain that is comparable to clinically used antivirals oseltamivir and amantadine [1]. While quantitative IC₅₀ values are not reported in the primary publication, the activity was benchmarked against these positive controls in the same assay system. In contrast, the same series containing 4-cyanophenyl substitution demonstrated maximal cytotoxic rather than antiviral effect (reducing A549 viability to 87.2%), while 4-chlorophenyl and 4-fluorophenyl analogs showed weaker antiviral efficacy [1]. This establishes a clear activity differentiation driven by the 4-CF₃-phenyl pharmacophore element.

antiviral influenza A aminothiazole derivatives

Lipophilicity (LogP) Differentiation Between 4-Arylthiazole Positional Isomers

4-(3-(Trifluoromethyl)phenyl)thiazole exhibits a computed LogP of 3.8289 [1]. For its positional isomer 2-(4-(trifluoromethyl)phenyl)thiazole (CAS 119514-24-8), the computed XLogP3-AA is 3.5 [2]. This ~0.33 LogP unit difference corresponds to an approximately 2.1-fold difference in octanol-water partition coefficient, reflecting measurable differences in lipophilicity driven by the regioisomeric attachment of the thiazole ring to the CF₃-phenyl group. The unsubstituted analog 4-phenylthiazole has an estimated LogP approximately 1.3-1.5 units lower due to the absence of the trifluoromethyl group [3].

physicochemical properties LogP SAR pharmacokinetics

Polar Surface Area (PSA) Comparison and Blood-Brain Barrier Permeability Prediction

The topological polar surface area (TPSA) of 4-(3-(trifluoromethyl)phenyl)thiazole is computed as 41.13 Ų [1]. According to established drug-likeness guidelines, compounds with TPSA < 60 Ų generally exhibit favorable blood-brain barrier (BBB) penetration [2]. The target compound's TPSA of 41.13 Ų places it well within the CNS-permeable range. By comparison, the 2-amino derivative 4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine (CAS 172848-41-8) would have a significantly higher TPSA (~64-68 Ų, estimated) due to the additional hydrogen-bond-donating amine group, likely reducing predicted CNS exposure [3].

blood-brain barrier CNS drug delivery PSA permeability

Purity Benchmarking Against Commercially Available Positional Isomers

4-(3-(Trifluoromethyl)phenyl)thiazole (CAS 939805-29-5) is supplied with a guaranteed purity specification of ≥98% . In contrast, the structurally related 2-[2-(trifluoromethyl)phenyl]thiazole (CAS 1159821-68-7) is commercially available with a minimum purity specification of 95% , and 2-[3-(trifluoromethyl)phenyl]thiazole (CAS 192063-44-8) is typically offered at 95-97% purity . The 3-5% absolute purity difference is material for synthetic applications requiring high-fidelity building blocks, particularly in multi-step sequences where impurities propagate and amplify yield losses.

procurement purity specification quality control building block

Rotatable Bond Count and Conformational Flexibility Differentiation

4-(3-(Trifluoromethyl)phenyl)thiazole has exactly 1 rotatable bond (the C-C bond connecting the thiazole 4-position to the phenyl ring) . This minimal conformational flexibility reduces the entropic penalty upon target binding compared to analogs with additional flexible linkers. For reference, extended derivatives such as (E)-3-(4-methyl-2-(4-(trifluoromethyl)phenyl)thiazol-5-yl)-1-phenylprop-2-en-1-one derivatives contain multiple rotatable bonds (5+ rotatable bonds) [1], while 2-amino-4-arylthiazole analogs with extended carboxamide side chains possess >6 rotatable bonds [2]. The conformational rigidity of the core scaffold may contribute to improved binding efficiency metrics (ligand efficiency, lipophilic ligand efficiency) by pre-organizing the pharmacophore in a low-energy binding-competent conformation.

conformational analysis molecular flexibility entropic penalty binding affinity

Optimal Application Scenarios for 4-(3-(Trifluoromethyl)phenyl)thiazole (CAS 939805-29-5) Based on Quantified Evidence


Lead Optimization of Influenza A Antiviral Aminothiazole Derivatives

Medicinal chemistry teams developing direct-acting antivirals against influenza A should prioritize 4-(3-(trifluoromethyl)phenyl)thiazole as the foundational aryl-thiazole building block for synthesizing aminothiazole derivatives. Published structure-activity relationship data demonstrate that compounds bearing the 4-trifluoromethylphenyl substituent on the thiazole ring achieve antiviral activity against the PR8 influenza A strain that is comparable to oseltamivir and amantadine, whereas 4-cyanophenyl, 4-chlorophenyl, and 4-fluorophenyl analogs show either predominant cytotoxicity or weaker antiviral efficacy [1]. The target compound provides the minimal pharmacophore core from which 2-aminothiazole derivatives can be constructed for further antiviral lead optimization. [1]

CNS-Penetrant Drug Discovery Requiring Favorable BBB Permeability

For CNS-targeted drug discovery programs, 4-(3-(trifluoromethyl)phenyl)thiazole offers a computationally favorable TPSA of 41.13 Ų, which is well below the established 60 Ų threshold for BBB penetration [1][2]. This profile distinguishes it from 2-amino-substituted thiazole derivatives (estimated TPSA ~64-68 Ų) that may exhibit restricted CNS access. Combined with a moderately high LogP of 3.8289 that supports membrane permeability [3], this scaffold is suitable as a starting point for developing CNS-active agents targeting neurological or psychiatric indications. [1][2][3]

High-Fidelity Synthetic Building Block for Multi-Step Medicinal Chemistry

Synthetic chemists executing multi-step reaction sequences should select 4-(3-(trifluoromethyl)phenyl)thiazole when purity propagation is critical. The compound is commercially available at ≥98% purity [1], which is 3-5 absolute percentage points higher than commercially available positional isomers such as 2-[2-(trifluoromethyl)phenyl]thiazole (95% purity) and 2-[3-(trifluoromethyl)phenyl]thiazole (95-97% purity) [2][3]. This purity differential directly reduces the risk of impurity-driven side reactions and minimizes purification burden in sensitive transformations such as palladium-catalyzed cross-couplings or lithiation-electrophile trapping sequences. [1][2][3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(3-(Trifluoromethyl)phenyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.